2,3:4,5-Di-o-isopropylidene-d-arabinose

Vue d'ensemble

Description

2,3:4,5-Di-O-isopropylidene-D-arabinose is a compound of utmost importance in the biomedical sector . It exhibits exceptional potential for advancing antiviral therapeutics and diabetes treatments . It demonstrates considerable efficacy in impeding viral duplication and ameliorating blood glucose profiles .

Synthesis Analysis

The synthesis of 2,3:4,5-Di-O-isopropylidene-d-arabinose can be conveniently prepared following an odorless, three-step synthesis . This synthesis can be carried out from d-gluconolactone without any chromatographic purification .Molecular Structure Analysis

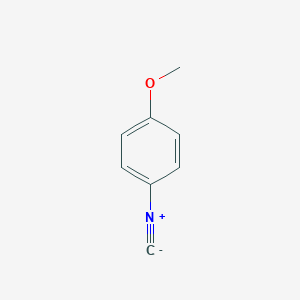

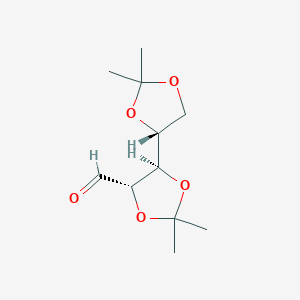

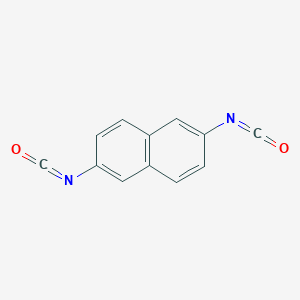

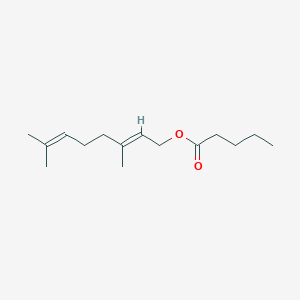

The molecular formula of 2,3:4,5-Di-O-isopropylidene-D-arabinose is C11H18O5 . It has an average mass of 230.258 Da and a monoisotopic mass of 230.115417 Da .Chemical Reactions Analysis

The synthesis of 2,3:4,5-Di-O-isopropylidene-d-arabinose involves the coupling of two properly activated monosaccharide building blocks . This process is involved in the synthesis of higher carbon sugars with more than 10 carbon atoms in the chain .Physical And Chemical Properties Analysis

2,3:4,5-Di-O-isopropylidene-D-arabinose has a density of 1.2±0.1 g/cm3 . Its boiling point is 289.5±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 52.9±3.0 kJ/mol .Applications De Recherche Scientifique

Preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose : A procedure to convert L-arabinose into 2,3-O-isopropylidene-sn-glycerol through several chemical reactions was described, demonstrating its use in creating specific glycerol derivatives (Kanda & Wells, 1980).

Synthesis of C-(2-deoxy-β-glycosyl) arenes : This study detailed how 2,3:4,5-Di-O-isopropylidene-D-arabinose was used in the Wittig reaction to create specific glycosyl arenes, showcasing its role in synthesizing complex sugar derivatives (Khan, Ahmed, & Schmidt, 1996).

Synthesis of Vicinal Diketoses : The research focused on using 2,3:4,5-di-O-isopropylidene-D-arabinose for preparing symmetrical vicinal diuloses, a type of sugar derivative, through a series of reactions including metathesis and oxidation (Menzel & Ziegler, 2014).

Non-stabilized phosphorus ylides in sugar chemistry : This study explored the reaction of methylthiomethylene-triphenylphosphorane with 2,3: 4,5-di-O-isopropylidene-aldehydo-L-arabinose, providing a new method for chain extension in carbohydrates (Tronchet, Jaccard‐Thorndahl, & Baehler, 1969).

Reactions of acetal derivatives of arabinose : This paper discussed the various reactions involving the acetal derivatives of D- and L-arabinose, specifically focusing on the 2,3:4,5-diisopropylidene acetals (Horton & Varela, 1984).

Synthesis of Phosphorus-containing Carbohydrates : The study described how 2,3:4,5-Di-O-isopropylidene-D-arabinose reacts with dimethylphosphite, leading to various derivatives, highlighting its role in synthesizing phosphorus-containing sugars (Paulsen & Kuhne, 1974).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3/t7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGWJIQTAFPNQZ-HLTSFMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3:4,5-Di-o-isopropylidene-d-arabinose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)